molecular formula C22H24N2O4S2 B2358147 4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide CAS No. 923498-01-5

4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide

Cat. No. B2358147
CAS RN: 923498-01-5
M. Wt: 444.56
InChI Key: IMNQKYVQYGIKRP-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Photodynamic Therapy Applications

4-(Benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide and its derivatives have potential applications in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. The photophysical and photochemical properties of these compounds make them promising as Type II photosensitizers for cancer treatment in PDT, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitubercular Agents

Compounds with a structure similar to this compound have been synthesized and evaluated for their antimicrobial and antitubercular properties. Kumar, Prasad, and Chandrashekar (2013) synthesized novel sulfonyl derivatives exhibiting moderate to significant antibacterial and antifungal activities. Some compounds were identified as excellent antitubercular molecules when compared to the first-line drug isoniazid (Kumar, Prasad, & Chandrashekar, 2013).

Anticonvulsant Activity

Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. Some compounds demonstrated significant anticonvulsive effects, offering protection against picrotoxin-induced convulsion (Farag et al., 2012).

Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment

Nitta et al. (2008) explored novel series of compounds related to this compound as dipeptidyl peptidase IV (DPP-IV) inhibitors. Their study showed that these derivatives have potent DPP-IV inhibitory activity, suggesting potential use in the treatment of type 2 diabetes (Nitta et al., 2008).

properties

IUPAC Name

4-benzylsulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-16-13-18(10-11-20(16)28-2)19-14-29-22(23-19)24-21(25)9-6-12-30(26,27)15-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-14H,6,9,12,15H2,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNQKYVQYGIKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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